molecular formula C18H20ClN5O3 B2775970 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-18-4

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2775970
CAS No.: 872839-18-4
M. Wt: 389.84
InChI Key: QJAPDOAHNSOKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[2,1-f]purine derivatives, including structures similar to the specified compound, involves intramolecular alkylation and reactions with mesyl chloride and orthocarboxylate, providing insights into the versatility and reactivity of this chemical class (Šimo et al., 1998). Additionally, research on the spectral properties of imidazo purine derivatives reveals specific N-methyl group signals, highlighting the compound's unique NMR characteristics and offering a pathway to its identification and structural analysis (Barlin & Fenn, 1983).

Biological Interactions and Activities

The examination of imidazo[2,1-f]purine derivatives for their interactions with DNA provides critical insights into their potential biomedical applications. Studies have identified specific modifications in DNA resulting from interactions with compounds structurally related to 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, suggesting avenues for exploring its role in genomic studies and potential therapeutic applications (Green & Hathway, 1978).

Antiviral and Antimicrobial Applications

The exploration of imidazo[2,1-f]purine derivatives for antiviral activities has led to the synthesis of nucleoside and nucleotide analogues showing moderate activity against various viruses, indicating the potential of compounds like this compound in antiviral research (Kim et al., 1978). Furthermore, investigations into the antimycobacterial activity of imidazole derivatives point towards the potential use of similar compounds in combating microbial infections, with several synthesized compounds showing in vitro efficacy (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-3-27-11-10-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAPDOAHNSOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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